Tubulin polymerization-IN-14
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Overview
Description
Tubulin polymerization-IN-14 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cell’s cytoskeleton and play a vital role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin polymerization inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt cell division and induce cell death in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-14 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of this compound might include steps such as halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tubulin polymerization-IN-14 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and potentially enhance its biological activity or pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while nucleophilic substitution reactions may produce substituted analogs with different functional groups .
Scientific Research Applications
Tubulin polymerization-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics. In biology, it serves as a valuable probe for investigating cellular processes that depend on microtubules, such as mitosis and intracellular transport .
In medicine, this compound is of great interest as a potential anticancer agent. By inhibiting tubulin polymerization, it can disrupt cell division and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has applications in drug delivery systems, where it can be used to target and deliver therapeutic agents to specific cells or tissues .
In industry, this compound is used in the development of new materials and nanotechnology applications. Its ability to interact with microtubules makes it a valuable component in the design of nanoscale devices and systems .
Mechanism of Action
The mechanism of action of Tubulin polymerization-IN-14 involves its binding to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and inhibiting cell division. The inhibition of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tubulin polymerization-IN-14 include other tubulin polymerization inhibitors such as colchicine, vinblastine, and paclitaxel. These compounds also target tubulin and disrupt microtubule dynamics, but they differ in their binding sites, mechanisms of action, and clinical applications .
Uniqueness: this compound is unique in its specific binding to the colchicine-binding site on tubulin, which distinguishes it from other tubulin inhibitors like vinblastine and paclitaxel that bind to different sites. This unique binding property may confer distinct advantages in terms of selectivity and efficacy in targeting cancer cells .
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
5-[1-[2-chloro-6-(methylamino)pyridin-4-yl]ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H15ClN2O2/c1-9(10-4-5-13(20-3)12(19)6-10)11-7-14(16)18-15(8-11)17-2/h4-8,19H,1H2,2-3H3,(H,17,18) |
InChI Key |
UFIULXZVOMUUBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=C)C2=CC(=C(C=C2)OC)O)Cl |
Origin of Product |
United States |
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